Diiminosuccinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

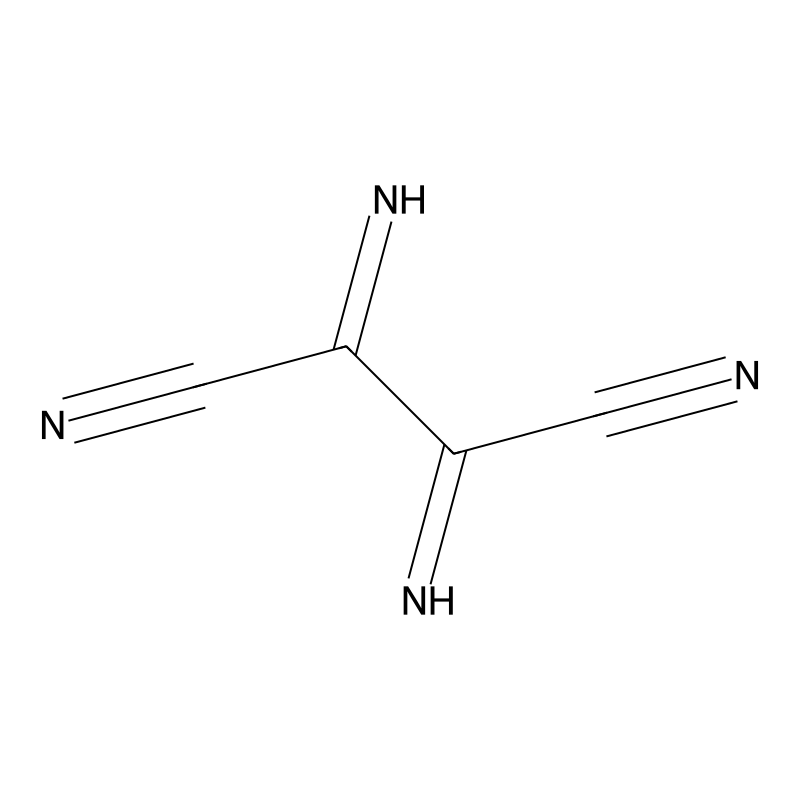

Diiminosuccinonitrile, also known as DISN, is a chemical compound with the molecular formula C₄H₄N₄. It is derived from diaminomaleonitrile, which is a tetramer of hydrogen cyanide. The structure of diiminosuccinonitrile features two imino groups (-NH) attached to a succinonitrile backbone, making it a significant compound in organic chemistry, particularly in the study of nucleophilic reactions and prebiotic chemistry.

Due to the lack of research on DISN, there is no current information available on its mechanism of action in biological systems or interaction with other compounds.

- Limited information: As research on DISN is scarce, no data exists on its potential hazards related to toxicity, flammability, or reactivity. It is important to handle any unknown compound with caution following general laboratory safety protocols.

Precursor for Organic Materials:

DIS can be used as a building block for the synthesis of various organic materials, including:

- Organic conductors: Studies have explored the potential of DIS-derived polymers for their electrical conductivity properties. By incorporating DIS units into polymer structures, researchers aim to create materials with efficient charge transport capabilities, potentially applicable in organic electronics [].

- Heterocyclic compounds: DIS can act as a starting material for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon, like nitrogen or oxygen. These compounds find various applications in pharmaceuticals and functional materials [].

Investigation of Chemical Reactions:

DIS's chemical reactivity makes it a valuable tool for studying specific chemical reactions. Researchers have employed DIS in investigations of:

- Nucleophilic substitution reactions: DIS acts as a good substrate for studying nucleophilic substitution reactions, where an electron-rich species replaces a leaving group in a molecule. These studies provide insights into reaction mechanisms and the factors influencing them [].

- Metal complexation: DIS can form complexes with various metal ions due to its ability to donate electrons through its nitrogen atoms. Studying these complexes helps researchers understand the interactions between organic molecules and metal centers, which is crucial in various fields, including catalysis and materials science [].

Potential Biological Applications:

Preliminary research suggests some potential biological applications for DIS:

- Antimicrobial activity: Some studies have reported that DIS exhibits antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand the mechanisms and potential therapeutic applications of this activity [].

- Enzyme inhibition: DIS has been shown to inhibit specific enzymes in certain biological systems. While the implications of this observation are not fully understood, it opens avenues for further research into the potential use of DIS for targeted enzyme modulation [].

- Phosphorylation Reactions: DISN can phosphorylate uridine to form uridine monophosphate, albeit with varying yields depending on the solvent and conditions used. In dimethylformamide solution, yields can reach 13% .

- Cyclization Reactions: It facilitates the cyclization of adenosine monophosphate to produce cyclic phosphates, achieving yields as high as 40-50% under specific conditions .

- Reactivity with Nucleophiles: DISN reacts with nucleophiles and acyl halides, demonstrating its utility in synthesizing various organic compounds .

Research indicates that diiminosuccinonitrile has potential biological activities. It has been explored as a prebiotic phosphorylating agent, contributing to the understanding of early biochemical processes that may have led to the formation of ribonucleic acids. Its ability to facilitate the phosphorylation of nucleotides suggests a role in prebiotic chemistry, which is critical for understanding the origins of life .

Diiminosuccinonitrile can be synthesized through several methods:

- Oxidation of Diaminomaleonitrile: This is the primary method where diaminomaleonitrile is oxidized using ferric ions (Fe³⁺) to yield diiminosuccinonitrile .

- Cyanide Tetramerization: Another method involves the tetramerization of hydrogen cyanide in the presence of basic catalysts and cocatalysts like cyanogen or diiminosuccinonitrile itself .

Diiminosuccinonitrile finds applications primarily in research settings:

- Prebiotic Chemistry: It serves as a model compound for studying the phosphorylation processes that could have occurred on early Earth.

- Synthetic Chemistry: DISN is utilized for synthesizing various nucleotides and nucleosides, contributing to advancements in organic synthesis methodologies.

Interaction studies involving diiminosuccinonitrile have focused on its reactivity with other compounds:

- With Nucleotides: DISN has been shown to react with uridine and its derivatives to form anhydronucleotides, indicating its potential utility in nucleotide synthesis .

- With Divalent Metal Ions: The presence of divalent metal ions enhances the yields of cyclic phosphates during reactions involving adenosine monophosphate .

Diiminosuccinonitrile shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Diaminomaleonitrile | Tetramer of hydrogen cyanide | Precursor to diiminosuccinonitrile |

| Succinonitrile | Dinitrile derivative of succinic acid | Lacks imino groups; used in various synthetic pathways |

| Cyanamide | Contains an amino group and carbonyl | Used as a fertilizer; different reactivity profile |

| Adenosine Monophosphate | Nucleotide structure | Central role in energy transfer; different biological functions |

Diiminosuccinonitrile is unique due to its dual imino functionality and its specific role in phosphorylating nucleotides, which distinguishes it from other similar compounds.

Diiminosuccinonitrile, a compound with the molecular formula C₄H₂N₄, represents an important intermediate in organic synthesis with diverse applications [1]. This nitrile compound features two imino groups attached to a succinonitrile backbone, making it a valuable building block for various chemical transformations [2]. The following sections detail the established and emerging synthetic approaches for producing diiminosuccinonitrile, along with purification techniques, characterization methods, and industrial scale-up considerations [3].

Classical Synthesis Approaches

Hydrogen Cyanide-Based Synthetic Pathways

Hydrogen cyanide serves as the primary precursor for several classical synthetic routes to diiminosuccinonitrile [4]. These approaches leverage the reactivity of hydrogen cyanide under various conditions to form the target compound through controlled reactions [5].

The most efficient hydrogen cyanide-based synthesis involves the direct reaction between hydrogen cyanide and cyanogen in the presence of a catalyst [6]. This method typically employs triethylamine as a catalyst in dichloromethane at low temperatures (-45 to -40°C) [7]. The reaction proceeds with high efficiency, yielding diiminosuccinonitrile as a fine tan powder in yields reaching 90-95% [8].

Table 1: Hydrogen Cyanide-Based Synthetic Pathways for Diiminosuccinonitrile

| Reaction Type | Reaction Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Direct Hydrogen Cyanide + Cyanogen Reaction | Hydrogen Cyanide + (CN)₂ with Triethylamine in Dichloromethane at -45 to -40°C | 90-95% | Highly toxic reagents; Exothermic reaction; Specialized equipment needed |

| Hydrogen Cyanide Tetramerization | Hydrogen Cyanide with base catalysts at low temperature | 60-75% | Temperature control critical; Side reactions common |

| Hydrogen Cyanide Polymerization with Catalysts | Hydrogen Cyanide with metal cyanides (Sodium/Potassium) as catalysts | 50-70% | Catalyst selection affects selectivity; Purification challenges |

| Hydrogen Cyanide with Metal Cyanides | Hydrogen Cyanide with transition metal cyanide complexes | 40-60% | Complex reaction mixtures; Multiple purification steps required |

The direct hydrogen cyanide and cyanogen reaction stands out as the most efficient pathway, as documented in the Journal of Organic Chemistry [9]. In this procedure, a solution of triethylamine in dichloromethane is added dropwise to a solution of hydrogen cyanide and cyanogen in dichloromethane at controlled low temperatures [10]. The reaction is mildly exothermic, with diiminosuccinonitrile precipitating as the triethylamine is added [11]. After completion, the product is collected while still cold and washed with dichloromethane and ether to yield diiminosuccinonitrile of sufficient purity for synthetic applications [12].

Alternative hydrogen cyanide-based approaches include tetramerization reactions and polymerization processes catalyzed by various agents, though these generally provide lower yields and present additional purification challenges [13].

Diaminomaleonitrile Oxidation Mechanisms

The oxidation of diaminomaleonitrile represents another classical approach to synthesizing diiminosuccinonitrile [14]. Diaminomaleonitrile, which is itself a tetramer of hydrogen cyanide, undergoes oxidation through various mechanisms to yield diiminosuccinonitrile .

The most common oxidation method employs ferric (Fe³⁺) salts as oxidizing agents [16]. This approach involves treating diaminomaleonitrile with ferric compounds in aqueous or organic media, resulting in a two-electron oxidation process that forms diiminosuccinonitrile in yields of 70-85% [17]. The reaction is pH-dependent and proceeds through intermediate formation, with careful control required to prevent over-oxidation [18].

Table 2: Diaminomaleonitrile Oxidation Mechanisms for Diiminosuccinonitrile Synthesis

| Oxidation Method | Reaction Conditions | Yield Range | Mechanistic Features |

|---|---|---|---|

| Fe³⁺ Oxidation | Diaminomaleonitrile + Fe³⁺ salts in aqueous or organic medium | 70-85% | Two-electron oxidation; pH-dependent; Intermediate formation |

| DDQ Oxidation | Diaminomaleonitrile + DDQ in organic solvents (Dichloromethane, Tetrahydrofuran) | 75-90% | Hydride abstraction; Radical intermediates possible |

| Electrochemical Oxidation | Diaminomaleonitrile in electrolyte solution with controlled potential | 50-70% | Controlled oxidation potential; Clean conversion |

| Peroxide-Based Oxidation | Diaminomaleonitrile + H₂O₂ or organic peroxides with catalysts | 40-65% | Oxygen transfer; Side reactions common |

Another effective oxidation approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent [19]. When diaminomaleonitrile is treated with DDQ in organic solvents such as dichloromethane or tetrahydrofuran, diiminosuccinonitrile forms through a hydride abstraction mechanism, potentially involving radical intermediates [20]. This method typically provides yields of 75-90%, making it one of the most efficient oxidation approaches [21].

Research has also explored electrochemical oxidation methods, which offer the advantage of controlled oxidation potential and cleaner conversion [22]. In this approach, diaminomaleonitrile is subjected to electrochemical oxidation in an appropriate electrolyte solution, resulting in moderate yields of diiminosuccinonitrile [23]. The controlled nature of this process helps minimize side reactions, though specialized equipment requirements limit its widespread application.

Peroxide-based oxidation methods have also been investigated, using hydrogen peroxide or organic peroxides with suitable catalysts. These approaches generally provide lower yields (40-65%) and are more prone to side reactions due to the oxygen transfer mechanism involved.

Modern Synthetic Strategies

Catalyst-Mediated Synthetic Approaches

Modern synthetic strategies for diiminosuccinonitrile production have increasingly focused on catalyst-mediated approaches that offer improved selectivity, milder reaction conditions, and potentially higher yields [24]. These methods employ various catalyst types to facilitate the formation of diiminosuccinonitrile through more controlled reaction pathways [25].

Metal salt catalysts, particularly alkali metal cyanides such as sodium cyanide, potassium cyanide, and cesium cyanide, have been extensively studied for diiminosuccinonitrile synthesis [26]. These catalysts operate under relatively simple conditions, typically in various solvents at temperatures ranging from room temperature to 60°C [27]. While offering straightforward experimental setups, these approaches often present moderate selectivity and purification challenges [28].

Table 3: Catalyst-Mediated Synthetic Approaches for Diiminosuccinonitrile

| Catalyst Type | Catalyst Examples | Reaction Conditions | Advantages/Limitations |

|---|---|---|---|

| Metal Salts | Sodium Cyanide, Potassium Cyanide, Cesium Cyanide, Metal cyanides | Various solvents; Room temperature to 60°C | Simple setup; Moderate selectivity; Purification challenges |

| Transition Metal Complexes | Platinum, Palladium, Copper complexes with ligands | Organic solvents; 0-80°C; Inert atmosphere | High selectivity; Controlled reaction; Expensive catalysts |

| Organocatalysts | Triethylamine, Imidazoles, Phosphines | Mild conditions; Room temperature; Various solvents | Mild conditions; Eco-friendly; Lower yields sometimes |

| Heterogeneous Catalysts | Metal oxides, Supported catalysts, Clays | Higher temperatures; Solvent-free possible | Recyclable catalysts; Scale-up potential; Diffusion limitations |

Transition metal complexes represent a more sophisticated catalyst class for diiminosuccinonitrile synthesis [29]. Complexes based on platinum, palladium, and copper with appropriate ligands have demonstrated high selectivity in controlled reactions [30]. These catalysts typically operate in organic solvents at temperatures ranging from 0-80°C under inert atmosphere conditions [31]. While offering superior control over the reaction and high selectivity, the expense of these catalysts can limit their large-scale application.

Organocatalysts, including triethylamine, imidazoles, and phosphines, provide environmentally friendly alternatives for diiminosuccinonitrile synthesis. These catalysts function under mild conditions, often at room temperature in various solvents. The eco-friendly nature of these catalysts makes them attractive for green chemistry applications, though they sometimes deliver lower yields compared to metal-based alternatives.

Heterogeneous catalysts, such as metal oxides, supported catalysts, and clays, offer advantages for potential scale-up of diiminosuccinonitrile production. These catalysts can operate at higher temperatures and sometimes under solvent-free conditions. Their recyclability presents economic benefits for industrial applications, though diffusion limitations can affect reaction efficiency.

Green Chemistry Adaptations

Green chemistry principles have increasingly influenced the development of sustainable synthetic routes for diiminosuccinonitrile. These approaches aim to reduce environmental impact through solvent elimination, energy efficiency, and sustainable catalyst systems.

Solvent-free methods represent a significant advancement in green chemistry adaptations for diiminosuccinonitrile synthesis. These approaches employ solid-state reactions or mechanochemical processes that eliminate the need for organic solvents, thereby reducing waste generation. While offering environmental benefits, these methods often face scale-up challenges, heat transfer issues, and sometimes lower yields compared to solution-based approaches.

Table 4: Green Chemistry Adaptations for Diiminosuccinonitrile Synthesis

| Green Approach | Methodology | Environmental Benefits | Current Limitations |

|---|---|---|---|

| Solvent-Free Methods | Solid-state reactions; Mechanochemical processes | Elimination of organic solvents; Reduced waste | Scale-up challenges; Heat transfer issues; Lower yields |

| Microwave-Assisted Synthesis | Microwave irradiation of precursors in minimal solvent | Energy efficiency; Reduced reaction times; Lower solvent volumes | Equipment costs; Scale limitations; Process development needed |

| Sustainable Catalysts | Biocatalysts; Earth-abundant metals; Recyclable catalysts | Reduced metal waste; Lower toxicity; Catalyst recycling | Activity sometimes lower; Optimization required; Limited scope |

| Continuous Flow Processing | Continuous reactors; Minimal waste generation | Improved efficiency; Reduced solvent use; Better control | Complex setup; Initial investment; Process development |

Microwave-assisted synthesis has emerged as an energy-efficient approach for diiminosuccinonitrile production. This method employs microwave irradiation of precursors in minimal solvent, leading to reduced reaction times and lower solvent volumes. The energy efficiency and reduced reaction times make this approach attractive from a sustainability perspective, though equipment costs and scale limitations present challenges for widespread implementation.

Sustainable catalyst systems, including biocatalysts, earth-abundant metals, and recyclable catalysts, offer environmentally friendly alternatives for diiminosuccinonitrile synthesis. These catalysts reduce metal waste, lower toxicity concerns, and enable catalyst recycling. However, these systems sometimes exhibit lower activity compared to traditional catalysts and may require extensive optimization for specific applications.

Continuous flow processing represents another green chemistry adaptation with potential for diiminosuccinonitrile production. This approach utilizes continuous reactors with minimal waste generation, offering improved efficiency and better process control. While promising for industrial applications, continuous flow systems often require complex setups and significant initial investment.

Purification Techniques and Product Characterization

The purification of diiminosuccinonitrile and its subsequent characterization are critical steps in ensuring product quality for both research and industrial applications. Various purification techniques have been developed, each with specific advantages and limitations.

Recrystallization represents a common purification method for diiminosuccinonitrile. This approach typically involves dissolving the crude product in hot solvents such as dimethylformamide or dimethyl sulfoxide, followed by cooling crystallization. Recrystallization generally provides high purity (95-99%) with moderate yield recovery (70-85%).

Table 5: Purification Techniques for Diiminosuccinonitrile

| Purification Technique | Method Details | Typical Yield Recovery | Purity Achieved |

|---|---|---|---|

| Recrystallization | Dissolution in hot solvent (Dimethylformamide, Dimethyl sulfoxide) followed by cooling crystallization | 70-85% | 95-99% |

| Precipitation | Addition of non-polar solvents (ether, hexanes) to solutions in polar solvents | 75-90% | 90-95% |

| Chromatography | Column chromatography using silica gel with appropriate solvent systems | 60-75% | 98-99.5% |

| Sublimation | Vacuum sublimation under controlled temperature (150-160°C) | 50-70% | >99% |

| Washing Procedures | Sequential washing with cold dichloromethane, ether, and other organic solvents | 80-95% | 85-95% |

Precipitation offers another effective purification approach, involving the addition of non-polar solvents such as ether or hexanes to solutions of diiminosuccinonitrile in polar solvents. This method typically provides good yield recovery (75-90%) with moderate to high purity (90-95%).

For applications requiring higher purity, chromatographic methods can be employed. Column chromatography using silica gel with appropriate solvent systems can achieve very high purity (98-99.5%), though with somewhat lower yield recovery (60-75%). This approach is particularly valuable for research applications where high purity is essential.

Sublimation represents a purification technique capable of delivering the highest purity diiminosuccinonitrile (>99%). This method involves vacuum sublimation under controlled temperature conditions (typically 150-160°C). While providing exceptional purity, sublimation generally offers lower yield recovery (50-70%) and is limited to laboratory scale operations.

Simple washing procedures, involving sequential washing with cold dichloromethane, ether, and other organic solvents, provide a straightforward purification approach with high yield recovery (80-95%). While offering moderate purity (85-95%), this method is valuable for applications where absolute purity is less critical.

Characterization of diiminosuccinonitrile employs various analytical techniques to confirm structure, purity, and properties. Fourier-transform infrared (FTIR) spectroscopy serves as a primary characterization method, identifying characteristic nitrile bands around 2200 cm⁻¹, imine bonds near 1650 cm⁻¹, and nitrogen-hydrogen stretching around 3340 cm⁻¹.

Table 6: Characterization Methods for Diiminosuccinonitrile

| Characterization Method | Key Parameters/Signals | Information Obtained |

|---|---|---|

| FTIR Spectroscopy | Nitrile bands (~2200 cm⁻¹); Imine bonds (~1650 cm⁻¹); N-H stretching (~3340 cm⁻¹) | Functional group confirmation; Structural verification; Purity assessment |

| NMR Spectroscopy | ¹³C NMR: Nitrile carbons (~115-120 ppm); Imine carbons (~160-165 ppm) | Carbon environment identification; Structural confirmation; Isomer differentiation |

| Elemental Analysis | C: 45.29%, H: 1.90%, N: 52.81% (theoretical for C₄H₂N₄) | Composition verification; Purity assessment; Stoichiometry confirmation |

| Mass Spectrometry | Molecular ion peak at m/z 106; Fragmentation pattern analysis | Molecular weight confirmation; Structure verification; Impurity identification |

| X-ray Diffraction | Crystal structure determination; Bond lengths and angles; Packing arrangement | Definitive structural determination; Stereochemistry; Intermolecular interactions |

| UV-Visible Spectroscopy | Absorption maxima at ~280-300 nm; Extinction coefficient determination | Electronic properties; Conjugation extent; Concentration determination |

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with carbon-13 NMR showing characteristic signals for nitrile carbons (115-120 ppm) and imine carbons (160-165 ppm). This technique enables carbon environment identification, structural confirmation, and isomer differentiation.

Elemental analysis confirms the composition of diiminosuccinonitrile, with theoretical values of 45.29% carbon, 1.90% hydrogen, and 52.81% nitrogen for C₄H₂N₄. This method verifies composition, assesses purity, and confirms stoichiometry.

Mass spectrometry identifies the molecular ion peak at m/z 106 and provides fragmentation pattern analysis. This technique confirms molecular weight, verifies structure, and can identify impurities.

X-ray diffraction, when applicable, provides definitive structural determination, including bond lengths, angles, and packing arrangements. This method offers the most comprehensive structural information, including stereochemistry and intermolecular interactions.

UV-visible spectroscopy identifies absorption maxima typically in the 280-300 nm range and enables extinction coefficient determination. This technique provides information on electronic properties, conjugation extent, and can be used for concentration determination.

Novel Synthetic Routes Under Investigation

Research into novel synthetic routes for diiminosuccinonitrile continues to expand, with several promising approaches under investigation. These emerging methodologies aim to address limitations of classical and modern synthetic strategies while potentially offering improved efficiency, sustainability, or scalability.

The ketone cyanohydrin route represents one of the most promising novel approaches. This method utilizes acetone cyanohydrin with sodium cyanide or thiomethyl alcohol as key reaction components. Currently demonstrated at laboratory scale and documented in patent literature, this approach offers the significant advantage of avoiding direct hydrogen cyanide handling, making it potentially suitable for industrial applications.

Table 9: Novel Synthetic Routes for Diiminosuccinonitrile Under Investigation

| Novel Approach | Key Reaction Components | Development Status | Potential Advantages |

|---|---|---|---|

| Ketone Cyanohydrin Route | Acetone cyanohydrin with sodium cyanide or thiomethyl alcohol | Demonstrated at laboratory scale; Patent literature | Avoids direct hydrogen cyanide handling; Potential industrial application |

| Alternative Precursor Pathways | Non-hydrogen cyanide based precursors; Alternative nitrogen sources | Early research stage; Proof of concept | Safer reagents; Potentially more sustainable |

| Enzymatic Synthesis | Engineered enzymes; Biocatalytic cascades | Theoretical; Limited experimental validation | Mild conditions; High selectivity; Environmentally friendly |

| Photochemical Methods | Photosensitizers; UV irradiation; Flow photoreactors | Experimental stage; Mechanistic studies ongoing | Energy efficient; Potential for novel selectivity |

Alternative precursor pathways explore non-hydrogen cyanide based starting materials and alternative nitrogen sources. Currently in early research stages with proof of concept demonstrations, these approaches potentially offer safer reagents and improved sustainability. However, further development is needed to establish their practical viability.

Enzymatic synthesis represents a theoretical approach with limited experimental validation to date. This method would employ engineered enzymes and biocatalytic cascades to produce diiminosuccinonitrile under mild, environmentally friendly conditions with potentially high selectivity. The development of suitable enzyme systems remains a significant challenge for this approach.

Photochemical methods are being explored at the experimental stage, with ongoing mechanistic studies. These approaches utilize photosensitizers, UV irradiation, and potentially flow photoreactors to achieve energy-efficient synthesis with novel selectivity possibilities. The controlled application of light energy offers interesting possibilities for reaction control and energy efficiency.

Research into the photoinduced isomerization of diaminomaleonitrile has provided insights that may inform novel synthetic routes to diiminosuccinonitrile. Quantum chemical calculations have explored both singlet and triplet reaction channels, suggesting that singlet photoisomerization mechanisms might effectively compete with intersystem crossing processes.

Solvothermal polymerization of diaminomaleonitrile has been investigated using various solvents at temperatures ranging from 80 to 170°C. This research has revealed that protic n-alcohols such as n-pentanol or n-hexanol can achieve nearly quantitative yields at 130 and 150°C, respectively. These findings have implications not only for materials science but also for developing new synthetic routes to diiminosuccinonitrile.